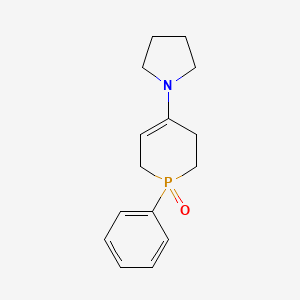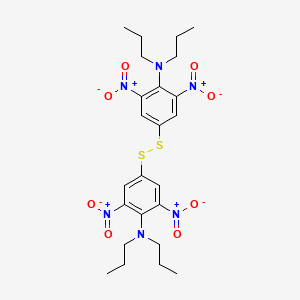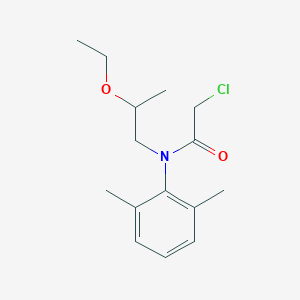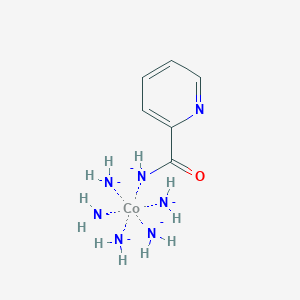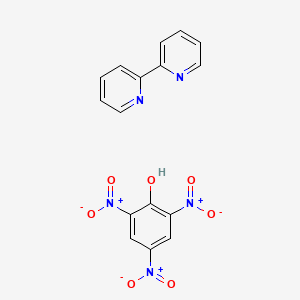
1,1',1''-(Bromomethanetriyl)tris(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) is a chemical compound with the molecular formula C19H12BrN3O6 It is characterized by the presence of three nitrobenzene groups attached to a central bromomethane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) typically involves the bromination of tris(4-nitrophenyl)methane. The reaction is carried out under controlled conditions to ensure the selective bromination of the central carbon atom. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: Amino derivatives of the original compound.
Oxidation: Further oxidized products, though these are less common.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their function through covalent modification or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-(1,1,1-Ethanetriyl)tris(4-nitrobenzene): Similar structure but with an ethane core instead of bromomethane.
Tris(4-nitrophenyl)methane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
The bromine atom allows for versatile substitution reactions, while the nitro groups provide electron-withdrawing effects that can be exploited in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
38389-64-9 |
|---|---|
Molekularformel |
C19H12BrN3O6 |
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
1-[bromo-bis(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H12BrN3O6/c20-19(13-1-7-16(8-2-13)21(24)25,14-3-9-17(10-4-14)22(26)27)15-5-11-18(12-6-15)23(28)29/h1-12H |
InChI-Schlüssel |
RIPAOAYGWVXNCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


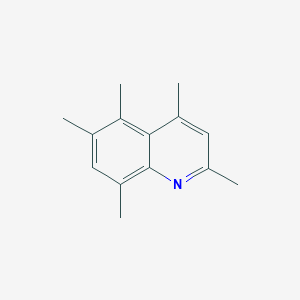

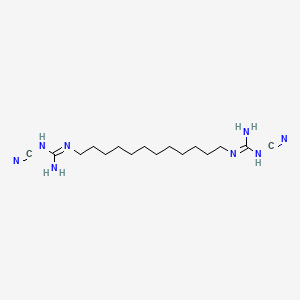
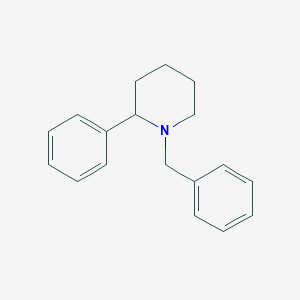
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
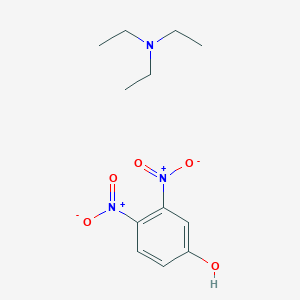
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
